molecular formula C21H19NO3 B11157292 3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one

3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one

Cat. No.: B11157292
M. Wt: 333.4 g/mol
InChI Key: OLOVBCZNBSDHOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one typically involves a multi-step process. One common method includes the Sonogashira coupling reaction followed by 6-endo-dig cyclization . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one is unique due to its combined antioxidant and antiplatelet activities. Similar compounds include:

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

3-[2-(piperidine-1-carbonyl)phenyl]isochromen-1-one

InChI

InChI=1S/C21H19NO3/c23-20(22-12-6-1-7-13-22)18-11-5-4-10-17(18)19-14-15-8-2-3-9-16(15)21(24)25-19/h2-5,8-11,14H,1,6-7,12-13H2

InChI Key

OLOVBCZNBSDHOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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